molecular formula C11H10N2O4S B1486848 2-(((5-hydroxy-4-oxo-4H-pyran-2-yl)methyl)thio)-6-methylpyrimidin-4(3H)-one CAS No. 2034153-35-8

2-(((5-hydroxy-4-oxo-4H-pyran-2-yl)methyl)thio)-6-methylpyrimidin-4(3H)-one

Cat. No.: B1486848
CAS No.: 2034153-35-8
M. Wt: 266.28 g/mol
InChI Key: MCYFMCLVOLNDQZ-UHFFFAOYSA-N
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Description

2-(((5-hydroxy-4-oxo-4H-pyran-2-yl)methyl)thio)-6-methylpyrimidin-4(3H)-one is a heterocyclic compound featuring a pyrimidinone core substituted with a 6-methyl group and a thioether-linked kojic acid derivative (5-hydroxy-4-oxo-4H-pyran-2-yl moiety). The compound is structurally notable for its dual pharmacophoric elements:

  • Pyrimidinone core: A 6-methyl-substituted pyrimidin-4(3H)-one scaffold, which is a common motif in bioactive molecules due to its hydrogen-bonding capacity and aromaticity .
  • Kojic acid-derived side chain: The 5-hydroxy-4-oxo-4H-pyran-2-yl group, a kojic acid analog, is linked via a methylthio bridge. This moiety is critical for interactions with metal ions (e.g., copper in tyrosinase) and enhances the compound’s inhibitory activity .

The compound was synthesized as part of efforts to develop potent tyrosinase inhibitors. Kinetic studies indicate mixed-type inhibition, with the kojic acid moiety forming hydrogen bonds with His259 and His85 residues in the enzyme’s active site . Its IC₅₀ values range from 0.46–5.32 μM, demonstrating significant potency compared to unmodified kojic acid (IC₅₀ ~20 μM) .

Properties

IUPAC Name

2-[(5-hydroxy-4-oxopyran-2-yl)methylsulfanyl]-4-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4S/c1-6-2-10(16)13-11(12-6)18-5-7-3-8(14)9(15)4-17-7/h2-4,15H,5H2,1H3,(H,12,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCYFMCLVOLNDQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)SCC2=CC(=O)C(=CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis typically follows a modular approach:

Preparation of the Pyrimidinone Core

The pyrimidinone ring system is commonly synthesized by condensation of β-ketoesters with thiourea, followed by methylation of the thiol group to form the 2-thiomethyl substituent. This method is well-documented for preparing 6-substituted 2-thiomethyl-pyrimidin-4-ones, which serve as key intermediates in further functionalization steps.

Key Reaction Conditions:

Step Reagents/Conditions Yield (%) Notes
Condensation of β-ketoester + thiourea Reflux in ethanol or toluene, several hours 60-80 Produces 6-substituted 2-thiomethylpyrimidin-4-one intermediates (e.g., compound 55)
Methylation of thiol group Methyl iodide, base (e.g., NaH) 70-85 Converts thiol to methylthio substituent

This approach allows for variation in the 6-position substituent, here specifically a methyl group, to tailor the pyrimidinone core.

Alternative Synthetic Routes and Heterocyclization

Other methods include heterocyclization techniques such as [5+1] cyclizations, where a 1,5-binucleophile reacts with appropriate reagents to form the thioxopyrimidine core directly. While these methods are more common for related thioxopyrimidine derivatives, their application to this specific compound may be limited but provide a conceptual framework for synthesis.

Summary of Key Research Findings

  • The condensation of β-ketoesters with thiourea is a reliable method for the pyrimidinone core synthesis.
  • Methylation of the thiol group yields the 2-thiomethyl substituent necessary for further alkylation.
  • Activation of the pyran moiety as acid chlorides facilitates nucleophilic substitution to form the thioether bond.
  • Reaction conditions typically involve refluxing in toluene or ethanol, with reaction times ranging from 1 to 4 hours.
  • Purification by column chromatography yields high-purity products suitable for biological testing.
  • Yields for individual steps range from 60% to 90%, depending on reaction conditions and purification efficiency.

Consolidated Reaction Scheme Overview

Step Number Reaction Description Key Reagents/Conditions Yield Range
1 Condensation of β-ketoester with thiourea Reflux in ethanol/toluene 60-80%
2 Methylation of thiol group Methyl iodide, base 70-85%
3 Preparation of pyran acid chloride POCl3, 110 °C, 1.5 h 75-85%
4 Coupling of pyran acid chloride with thiomethylpyrimidinone Toluene, 100-110 °C, 1-4 h 65-90%
5 Purification Silica gel chromatography -

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group on the pyran ring.

    Reduction: Reduction reactions could target the carbonyl groups present in the structure.

    Substitution: Various substitution reactions can occur, especially at the positions adjacent to the heteroatoms in the rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or alkane.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties.

Medicine

Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the production of advanced materials, such as polymers or coatings with specific properties.

Mechanism of Action

The mechanism of action of “2-(((5-hydroxy-4-oxo-4H-pyran-2-yl)methyl)thio)-6-methylpyrimidin-4(3H)-one” would depend on its specific application. For example, if used as a drug, it might interact with a particular enzyme or receptor, inhibiting its activity or modulating its function. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of structural analogs and their biological/physical properties:

Structural Analogs and Their Key Features

Compound Substituents Biological Activity Key Reference
2-(((5-hydroxy-4-oxo-4H-pyran-2-yl)methyl)thio)-6-methylpyrimidin-4(3H)-one (Target Compound) - 6-Methylpyrimidinone
- Thio-linked kojic acid derivative
Tyrosinase inhibition (IC₅₀: 0.46–5.32 μM)
6-Methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one - 6-Methylpyrimidinone
- Thiol group at C2
Anticonvulsant activity (pentylenetetrazole seizure model)
2-(2-Aryl-2-oxoethyl)thio-6-methylpyrimidin-4(3H)-one derivatives (e.g., 3.1–3.7) - 6-Methylpyrimidinone
- Thio-linked phenacyl groups
Anticonvulsant activity; structural optimization for CNS penetration
4-Oxo-2-(propylthio)-6-(pyridin-2-yl)-1,4-dihydropyrimidine-5-carbonitrile - Pyridine substituent at C6
- Propylthio group at C2
Antibacterial activity (synthesis focus; activity data pending)
6-(Cyclohexylmethyl)-5-ethyl-2-(((5-methyl-1H-pyrazol-3-yl)methyl)thio)pyrimidin-4(3H)-one (I-20) - Cyclohexylmethyl and ethyl groups at C5/C6
- Pyrazole-thio linker
Synthetic intermediate; potential applications in drug discovery
2-Mercapto-6-methylpyrimidin-4(3H)-one - 6-Methylpyrimidinone
- Thiol group at C2
Cytotoxic activity (medicinal chemistry applications)

Key Structural and Functional Differences

Substituent Effects on Bioactivity :

  • The kojic acid-derived side chain in the target compound enhances tyrosinase inhibition by enabling metal coordination, unlike simpler thiol- or alkylthio-substituted analogs (e.g., 6-methyl-2-thioxo derivatives) .
  • Phenacyl-thio derivatives (e.g., 3.1–3.7) exhibit anticonvulsant activity due to improved lipophilicity and CNS penetration, but lack the metal-binding capacity of kojic acid .

Impact of Heterocyclic Linkers :

  • Pyrazole-thio derivatives (e.g., I-20) introduce bulkier substituents, which may hinder enzyme binding but improve metabolic stability .
  • Pyridine-substituted analogs (e.g., 6-(pyridin-2-yl) derivatives) prioritize antibacterial activity, likely due to increased π-π stacking interactions .

Role of the Thioether Bridge :

  • The methylthio bridge in the target compound balances stability and flexibility, whereas propylthio or arylthio groups (e.g., in 4-oxo-2-(propylthio) derivatives) may reduce solubility .

Research Findings and Implications

  • Tyrosinase Inhibition: The target compound’s kojic acid moiety is indispensable for sub-micromolar activity, outperforming non-ketonic analogs .
  • Anticonvulsant vs. Tyrosinase Activity : Structural modifications (e.g., phenacyl vs. kojic acid linkers) redirect bioactivity from CNS targets to enzymatic inhibition .
  • SAR Insights : Bulkier substituents (e.g., cyclohexylmethyl in I-20) reduce tyrosinase affinity but may enhance selectivity for other targets .

Biological Activity

2-(((5-hydroxy-4-oxo-4H-pyran-2-yl)methyl)thio)-6-methylpyrimidin-4(3H)-one, also known by its CAS number 2034153-35-8, is a complex organic compound belonging to the class of thioxopyrimidines. This compound exhibits a unique structural configuration that combines a pyrimidine ring with a pyran ring, which is believed to contribute to its diverse biological activities. Understanding its biological activity is crucial for its potential applications in medicinal chemistry and drug development.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes or receptors within biological systems. It may function as an inhibitor or modulator of these molecular targets, influencing various biochemical pathways. Detailed studies are necessary to elucidate the specific mechanisms involved.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, in studies involving human lung adenocarcinoma (A549) cells, compounds similar to this compound demonstrated cytotoxic effects comparable to established chemotherapeutics like cisplatin .

Table 1: Anticancer Activity Comparison

CompoundCell LineIC50 (µM)Reference
2-Hydroxy CompoundA549 (Lung Cancer)100
CisplatinA549 (Lung Cancer)10

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promising antimicrobial activity against various pathogens, including multidrug-resistant strains. Studies have highlighted its effectiveness against Klebsiella pneumoniae and Staphylococcus aureus, suggesting potential applications in treating infections caused by resistant bacteria .

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)Reference
Klebsiella pneumoniae32 µg/mL
Staphylococcus aureus16 µg/mL

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • Study on Lung Cancer Cells : A study assessed the cytotoxic effects of various thioxopyrimidine derivatives on A549 cells, revealing that structural modifications could enhance anticancer efficacy while minimizing toxicity to non-cancerous cells .
  • Antimicrobial Screening : Another study involved screening for antimicrobial activity against clinical isolates of resistant bacteria, demonstrating that compounds similar to this compound could serve as potential leads for new antibiotic development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(((5-hydroxy-4-oxo-4H-pyran-2-yl)methyl)thio)-6-methylpyrimidin-4(3H)-one, and how do reaction conditions influence yield?

  • Methodological Answer : Multi-step synthesis typically involves coupling thiol-containing intermediates with pyrimidinone scaffolds under controlled pH and temperature. For example, analogous pyrimidinone derivatives (e.g., 2-amino-6-methylpyrimidin-4(1H)-one) are synthesized via nucleophilic substitution or thioether formation using catalysts like ZnCl₂ in toluene/n-heptane mixtures . Monitoring reaction progress via TLC and optimizing solvent systems (e.g., toluene for reflux) can improve yields to >80% .

Q. How can spectroscopic techniques (e.g., NMR, HRMS) resolve structural ambiguities in this compound?

  • Methodological Answer : 1^1H NMR is critical for confirming substitution patterns, such as distinguishing methyl groups (δ2.5δ \sim2.5 ppm) and hydroxy/oxo moieties (δ1012δ \sim10-12 ppm). HRMS validates molecular weight, while IR spectroscopy identifies carbonyl (C=O, ~1650–1750 cm1^{-1}) and thioether (C–S, ~600–700 cm1^{-1}) groups. Cross-validation with X-ray crystallography (as in related perchlorate salts) resolves tautomeric or protonation ambiguities .

Q. What purification strategies are effective for isolating this compound from byproducts?

  • Methodological Answer : Recrystallization using solvent systems like ethanol/water or dichloromethane/hexane is standard. For complex mixtures, column chromatography with silica gel (eluent: ethyl acetate/hexane gradients) or HPLC (reverse-phase C18 columns) achieves >95% purity. Evidence from similar pyrimidinones highlights the need for pH control during extraction to prevent decomposition of sensitive hydroxy/oxo groups .

Advanced Research Questions

Q. How can X-ray crystallography elucidate disorder in the crystal lattice of this compound, particularly in solvated or ionic forms?

  • Methodological Answer : Single-crystal X-ray studies (e.g., for perchlorate salts) reveal disorder in counterions or solvent molecules (e.g., water), modeled with split occupancies (e.g., 0.68:0.32 ratios). Refinement software (e.g., SHELX) uses restraints for bond lengths/angles to resolve overlapping electron densities. Hydrogen-bonding networks (N–H⋯O, O–H⋯O) stabilize the lattice, with π–π stacking (face-to-face distances ~3.7 Å) further reducing disorder .

Q. What computational methods predict non-covalent interactions (e.g., π–π stacking, hydrogen bonding) influencing the compound’s stability?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize molecular geometry and quantify interaction energies. For π–π stacking, Mayer bond orders and electrostatic potential maps identify electron-rich regions. Molecular dynamics simulations (e.g., AMBER) model solvation effects, critical for assessing bioavailability .

Q. How do conflicting spectroscopic data (e.g., unexpected 1^1H NMR shifts) arise, and how can they be resolved?

  • Methodological Answer : Discrepancies may stem from tautomerism (e.g., keto-enol equilibria) or dynamic proton exchange. Variable-temperature NMR (VT-NMR) suppresses exchange broadening, while 13^{13}C DEPT-135 distinguishes quaternary carbons. For ambiguous cases, isotopic labeling (e.g., 15^{15}N) or 2D-COSY/NOESY confirms connectivity .

Q. What experimental designs evaluate the compound’s biological activity while minimizing cytotoxicity?

  • Methodological Answer : Use a tiered approach:

  • In vitro : MTT assays on cancer cell lines (e.g., HeLa) with dose-response curves (IC₅₀ calculation).
  • Selectivity : Compare cytotoxicity to non-cancerous cells (e.g., HEK293) .
  • Mechanism : Flow cytometry for apoptosis (Annexin V/PI staining) or ROS generation assays.
  • Structural analogs : Test derivatives (e.g., methyl/thio substitutions) to correlate activity with functional groups .

Methodological Considerations

Q. How to design a robust statistical model for analyzing biological or crystallographic data?

  • Answer : For biological data, use ANOVA with post-hoc Tukey tests to compare treatment groups. For crystallographic disorder, apply Bayesian statistics to occupancy refinement. Software like R or Python (SciPy) automates error analysis, while tools like Coot validate electron density maps .

Q. What strategies mitigate synthetic challenges like low solubility or oxidative degradation?

  • Answer : Introduce solubilizing groups (e.g., polyethylene glycol chains) or use co-solvents (DMSO/water mixtures). For oxidation-prone thioether moieties, inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) stabilize intermediates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(((5-hydroxy-4-oxo-4H-pyran-2-yl)methyl)thio)-6-methylpyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
2-(((5-hydroxy-4-oxo-4H-pyran-2-yl)methyl)thio)-6-methylpyrimidin-4(3H)-one

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